molecular formula C17H13N3OS2 B4069343 3-(1,3-benzothiazol-2-ylthio)-4-methyl-3H-1,5-benzodiazepin-2-ol

3-(1,3-benzothiazol-2-ylthio)-4-methyl-3H-1,5-benzodiazepin-2-ol

Cat. No. B4069343
M. Wt: 339.4 g/mol
InChI Key: KVUHROYPULSWFU-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds is characterized by a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents attached to this core structure.


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary depending on their specific structure. For example, the compound “3-(1,3-benzothiazol-2-ylthio)pentane-2,4-dione” has a molecular weight of 265.35 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Benzothiazole derivatives exhibit promising bioactivity profiles, making them attractive candidates for drug development. Researchers have explored their potential as:

Material Science and Catalysis

Benzothiazoles have been utilized in material science and catalysis due to their unique structures and reactivity:

Agrochemicals

The benzothiazole scaffold has been investigated for its potential in agrochemicals:

Analytical Chemistry

Benzothiazoles can serve as analytical tools:

Coordination Chemistry

Benzothiazole derivatives have been studied in coordination chemistry:

Organic Synthesis

Benzothiazoles are versatile building blocks in organic synthesis:

Mechanism of Action

Target of Action

ChemDiv3_005551, also known as IDI1_023461, is a small molecule that targets the isopentenyl-diphosphate delta isomerase 1 (IDI1) . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .

Mode of Action

It is known that the compound belongs to a class of covalent inhibitors . Covalent inhibitors work by forming a stable, irreversible bond with their target enzyme or receptor, leading to prolonged and often more potent inhibition . This covalent bond formation translates into greater therapeutic efficacy and dosage efficiency .

Biochemical Pathways

The primary biochemical pathway affected by ChemDiv3_005551 is the cholesterol biosynthesis pathway. By targeting IDI1, the compound potentially disrupts the conversion of IPP to DMAPP, a critical step in the synthesis of cholesterol . This could have downstream effects on various cellular processes that rely on cholesterol, including membrane fluidity and the formation of lipid rafts.

Pharmacokinetics

As a covalent inhibitor, it is expected to have a long-lasting therapeutic effect due to its ability to form a permanent bond with the target enzyme or receptor . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .

Safety and Hazards

The safety and hazards associated with benzothiazole compounds can vary widely depending on their specific structure and the context in which they are used. It’s always important to refer to the specific safety data sheets for each compound .

Future Directions

Research into benzothiazole compounds is ongoing, with recent advances in green chemistry methods for their synthesis . They continue to be of interest due to their potent and significant biological activities and great pharmaceutical value .

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-10-15(16(21)19-12-7-3-2-6-11(12)18-10)23-17-20-13-8-4-5-9-14(13)22-17/h2-9,15H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUHROYPULSWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC(=O)C1SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzothiazol-2-ylthio)-4-methyl-3H-1,5-benzodiazepin-2-ol
Reactant of Route 2
3-(1,3-benzothiazol-2-ylthio)-4-methyl-3H-1,5-benzodiazepin-2-ol
Reactant of Route 3
3-(1,3-benzothiazol-2-ylthio)-4-methyl-3H-1,5-benzodiazepin-2-ol
Reactant of Route 4
3-(1,3-benzothiazol-2-ylthio)-4-methyl-3H-1,5-benzodiazepin-2-ol
Reactant of Route 5
3-(1,3-benzothiazol-2-ylthio)-4-methyl-3H-1,5-benzodiazepin-2-ol
Reactant of Route 6
3-(1,3-benzothiazol-2-ylthio)-4-methyl-3H-1,5-benzodiazepin-2-ol

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